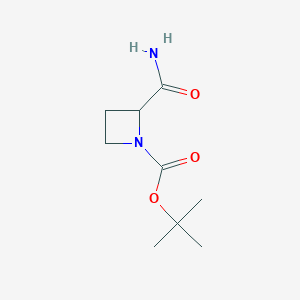

tert-Butyl 2-carbamoylazetidine-1-carboxylate

Beschreibung

Eigenschaften

IUPAC Name |

tert-butyl 2-carbamoylazetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O3/c1-9(2,3)14-8(13)11-5-4-6(11)7(10)12/h6H,4-5H2,1-3H3,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDEIKFCAPOYPHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC1C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

tert-Butyl 2-carbamoylazetidine-1-carboxylate chemical properties

Advanced Scaffolds for Peptidomimetic Drug Discovery

Executive Summary

tert-Butyl 2-carbamoylazetidine-1-carboxylate (Boc-Azetidine-2-carboxamide) represents a critical scaffold in modern medicinal chemistry.[1][2][3] As a four-membered ring analogue of proline, it serves as a conformationally constrained building block that reduces the entropic penalty of ligand-target binding.[1][2][3] This guide details its physicochemical profile, synthetic production, and pivotal role as a precursor for electrophilic "warheads" (specifically nitriles) in covalent inhibitor development, including applications in DPP4, Cathepsin K, and SARS-CoV-2 Mpro inhibition.[3]

Structural & Physicochemical Profile

The azetidine ring introduces significant ring strain (~26 kcal/mol), influencing both the reactivity of the amide group and the metabolic stability of the final drug candidate relative to pyrrolidine (proline) analogues.

Datasheet

| Property | Value | Note |

| IUPAC Name | tert-butyl 2-carbamoylazetidine-1-carboxylate | |

| CAS Number | 146313-13-1 | (S)-enantiomer (Most common in drug dev) |

| Alt CAS | 36476-87-8 | Racemic mixture |

| Formula | ||

| Molecular Weight | 200.24 g/mol | |

| Physical State | White to off-white solid | Crystalline powder |

| Solubility | DMSO, Methanol, DCM, Ethyl Acetate | Poor water solubility |

| pKa (Conjugate Acid) | ~ -1.5 (Amide oxygen) | Amide is non-basic; Boc group acid labile |

| Stereochemistry | Chiral Center at C2 | Usually derived from L-Azetidine-2-carboxylic acid |

Synthetic Routes & Production

The synthesis of tert-butyl 2-carbamoylazetidine-1-carboxylate typically proceeds from azetidine-2-carboxylic acid.[1][2][3] The workflow requires careful orthogonal protection strategies to prevent ring opening (polymerization) or racemization.[1][2][3]

Core Synthetic Pathway

The industrial standard involves N-protection followed by amide coupling.[1][2][3]

-

Protection: L-Azetidine-2-carboxylic acid is treated with Di-tert-butyl dicarbonate (

) under basic conditions.[1][2][3] -

Amidation: The resulting carboxylic acid is converted to the primary amide using a mixed anhydride method (Isobutyl chloroformate) or coupling reagents (HATU/EDC) with an ammonia source.[1][2][3]

Figure 1: Step-wise synthesis from the amino acid precursor.[1][2][3][4] The mixed anhydride method is preferred for scale-up due to cost-efficiency compared to peptide coupling agents.[1][2][3]

Chemical Reactivity & Transformations[1][2][3]

The utility of Boc-Azetidine-2-carboxamide lies in its divergent reactivity.[1][2][3] It is rarely the final drug but rather a "pivot point" intermediate.[1][2][3]

A. Dehydration to Nitrile (The Warhead Precursor)

The most valuable transformation is the dehydration of the primary amide (

-

Reagents: Trifluoroacetic Anhydride (TFAA) / Pyridine; Burgess Reagent.[1][2][3]

-

Mechanism: Activation of the amide oxygen followed by elimination of water.[2][3]

B. N-Boc Deprotection

Removal of the Boc group yields the free amine salt, allowing peptide chain elongation at the N-terminus.[1][2][3]

-

Reagents: 4M HCl in Dioxane or TFA/DCM (1:1).

-

Precaution: Azetidine rings are acid-stable under these conditions, but prolonged exposure to strong aqueous acids can lead to ring hydrolysis.[1][2][3]

Figure 2: Divergent reactivity pathways.[1][2][3][4][5][6][7] The dehydration path (red) is critical for synthesizing nitrile-based covalent inhibitors.[1][3]

Medicinal Chemistry Applications

Conformational Restriction

Replacing a proline residue with an azetidine ring alters the dihedral angles (

-

Effect: This restriction reduces the conformational space available to the molecule, often "locking" it into a bioactive conformation.[3]

-

Thermodynamics: Pre-organizing the ligand reduces the entropy loss (

) upon binding to the protein target, potentially improving affinity (

Key Therapeutic Areas

-

DPP4 Inhibitors (Diabetes): Azetidine nitriles (derived from this amide) inhibit Dipeptidyl peptidase-4.[1][2][3] The nitrile group forms a reversible covalent imidate adduct with the catalytic serine of the enzyme [1].

-

Cathepsin K Inhibitors (Osteoporosis): Azetidine-2-carboxamide derivatives serve as P2-P3 linkers in cathepsin inhibitors.[1][2][3]

-

STAT3 Inhibitors: Novel (R)-azetidine-2-carboxamide analogues have shown sub-micromolar potency against STAT3, a transcription factor involved in cancer progression, outperforming proline analogues [2].[1][2][3][7][8]

-

Antiviral Agents: Peptidomimetics containing azetidine scaffolds are explored for inhibiting viral proteases (e.g., SARS-CoV-2 Mpro) by mimicking the substrate's transition state [3].[1][2][3]

Experimental Protocols

Protocol A: Synthesis of Boc-Azetidine-2-carboxamide (Mixed Anhydride Method)

This protocol avoids expensive coupling reagents like HATU.[1][2][3]

-

Activation: Dissolve N-Boc-azetidine-2-carboxylic acid (10 mmol) in dry THF (50 mL) under

. Cool to -15°C.[1][2][3] -

Base Addition: Add N-Methylmorpholine (NMM, 11 mmol). Stir for 5 mins.

-

Anhydride Formation: Dropwise add Isobutyl chloroformate (11 mmol), maintaining temperature below -10°C. Stir for 15-20 mins. Formation of a white precipitate (NMM[3]·HCl) indicates activation.[1][2][3]

-

Amidation: Bubble

gas into the solution for 15 mins OR add a solution of 0.5M -

Workup: Allow to warm to RT. Filter off the precipitate.[1][2][3] Concentrate the filtrate in vacuo.

-

Purification: Redissolve in Ethyl Acetate, wash with 5% citric acid, sat.

, and brine.[2][3] Dry over

Protocol B: Dehydration to Nitrile (Warhead Synthesis)

Converts the amide to a nitrile group.[3]

-

Setup: Dissolve Boc-Azetidine-2-carboxamide (5 mmol) in dry DCM (25 mL). Add dry Pyridine (15 mmol). Cool to 0°C.[1][2][3][5]

-

Dehydration: Add Trifluoroacetic Anhydride (TFAA, 6 mmol) dropwise over 10 mins.

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to RT. Monitor by TLC (Amide is polar; Nitrile is less polar).[1][2][3]

-

Quench: Quench with sat.

solution.[1][2][3][5] -

Isolation: Extract with DCM. Wash organic layer with 1M HCl (to remove pyridine), then brine.[1][2][3]

-

Result: Yields tert-butyl 2-cyanoazetidine-1-carboxylate.

Safety & Handling

-

GHS Classification:

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The Boc group is sensitive to moisture and heat over long periods.[1][2][3]

-

Handling: Use a fume hood, especially when using reagents like TFAA or Isobutyl chloroformate.[1][2][3]

References

-

Peptidomimetics in Drug Discovery. AZoLifeSciences. (2023).[1][2][3] Retrieved from [Link]

-

Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry. (2020).[1][2][3] Retrieved from [Link][1][3]

-

Molecular basis for azetidine-2-carboxylic acid biosynthesis. Nature Communications/PMC. (2025).[1][2][3] Retrieved from [Link]

-

Dehydration of amides to give nitriles. Master Organic Chemistry. (2025). Retrieved from [Link]

-

Tert-butyl 3-carbamoylazetidine-1-carboxylate (Isomer Reference). PubChem. Retrieved from [Link][1][3]

Sources

- 1. Tert-butyl 3-oxopyrrolidine-1-carboxylate | C9H15NO3 | CID 471360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tert-Butyl 2-oxopiperidine-1-carboxylate | C10H17NO3 | CID 7577838 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Tert-butyl 3-iodoazetidine-1-carboxylate | C8H14INO2 | CID 11000522 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents [patents.google.com]

- 5. Bio-Inspired Nitrile Hydration by Peptidic Ligands Based on L-Cysteine, L-Methionine or L-Penicillamine and Pyridine-2,6-dicarboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nitrile synthesis by oxidation, rearrangement, dehydration [organic-chemistry.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Constrained Scaffold: Technical Guide to (S)-tert-Butyl 2-carbamoylazetidine-1-carboxylate

Executive Summary

Compound: (S)-tert-Butyl 2-carbamoylazetidine-1-carboxylate CAS: 719265-49-1 Synonyms: Boc-L-azetidine-2-carboxamide, N-Boc-L-Aze-NH2

This guide details the structural utility, synthesis, and application of (S)-tert-Butyl 2-carbamoylazetidine-1-carboxylate , a critical building block in modern peptidomimetic drug design. Unlike its five-membered homolog (proline), the four-membered azetidine ring introduces severe conformational constraints (

Part 1: Structural & Physicochemical Profile

The Azetidine Constraint

The azetidine ring is a "constrained proline surrogate." While proline restricts the

-

Ring Strain: ~26 kcal/mol (compared to ~6 kcal/mol for proline).[1] This high strain makes the ring susceptible to nucleophilic ring-opening under harsh acidic conditions but stable under standard peptide coupling protocols.

-

Puckering: The ring exists in a dynamic equilibrium between two puckered conformations.[1] The energy barrier for this "butterfly motion" is low, but substitution at the C2 position (the carboxamide) biases the pucker to minimize steric clash with the N-protecting group (Boc).[1]

-

Cis/Trans Rotamers: Like proline, the

-Boc group exhibits cis/trans isomerism around the tertiary carbamate bond. In NMR spectroscopy, this often manifests as rotameric peak doubling, which can be mistaken for impurities.[1]

Physicochemical Data Table

| Property | Value / Description |

| Molecular Formula | C |

| Molecular Weight | 200.24 g/mol |

| Physical State | White to off-white crystalline solid |

| Chirality | (S)-Enantiomer (L-configuration) |

| Solubility | Soluble in DCM, MeOH, EtOAc, DMSO; Insoluble in Water |

| Storage | 2-8°C, Hygroscopic (Store under Desiccant) |

Part 2: Synthetic Routes & Process Chemistry[2][3][4]

The synthesis of the primary amide from the parent acid (Boc-L-Azetidine-2-carboxylic acid) requires careful activation to prevent racemization at the

Strategic Workflow (Graphviz)

Figure 1: Mixed Anhydride Synthesis Pathway for Primary Amide Formation.

Detailed Experimental Protocol

Objective: Synthesis of (S)-tert-Butyl 2-carbamoylazetidine-1-carboxylate on a 10g scale.

Reagents:

-

(S)-1-Boc-azetidine-2-carboxylic acid (1.0 eq)

-

Isobutyl chloroformate (IBCF) (1.1 eq)[1]

-

N-Methylmorpholine (NMM) (1.1 eq)[1]

-

Ammonium hydroxide (28% NH

) or NH -

Solvent: Anhydrous THF or DME

Step-by-Step Methodology:

-

Setup: Charge a flame-dried 3-neck round bottom flask with (S)-1-Boc-azetidine-2-carboxylic acid (10.0 g, 49.7 mmol) and anhydrous THF (100 mL).

-

Cooling (Critical): Cool the solution to -15°C using an ethylene glycol/dry ice bath or a cryostat. Note: Temperature control is vital to suppress the formation of the urethane byproduct and prevent racemization.

-

Base Addition: Add N-methylmorpholine (5.5 mL, 54.7 mmol) dropwise. Stir for 5 minutes.

-

Activation: Add isobutyl chloroformate (7.1 mL, 54.7 mmol) dropwise over 15 minutes, maintaining the internal temperature below -10°C. A white precipitate (NMM·HCl) will form immediately.[1] Stir for 15 minutes to ensure complete formation of the mixed anhydride.

-

Ammonolysis:

-

Option A (Gas): Bubble anhydrous ammonia gas into the headspace for 30 minutes.

-

Option B (Aqueous): Add concentrated ammonium hydroxide (10 mL) dropwise vigorously (ensure efficient stirring).

-

-

Reaction: Allow the mixture to warm to 0°C over 1 hour, then to room temperature for 2 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.

-

Workup:

-

Purification: Dry the organic layer over Na

SO

Part 3: Analytical Quality Control

Verification of the structure requires distinguishing the amide protons and confirming the integrity of the Boc group.

NMR Characterization (400 MHz, DMSO-d )

-

7.40, 6.95 (br s, 2H): The two non-equivalent protons of the primary amide (-CONH

-

4.50 (dd, 1H): The

-

3.70 - 3.85 (m, 2H): The

-

2.05 - 2.35 (m, 2H): The

-

1.38 (s, 9H): The tert-butyl group.[1] Note: Rotamers may cause this to appear as two unequal singlets (e.g., 1.38 and 1.[1]35) in CDCl

Chiral Purity Analysis

-

Method: Chiral HPLC.[1]

-

Column: Chiralpak AD-H or OD-H.

-

Mobile Phase: Hexane/IPA (90:10).[1]

-

Expectation: Single peak >99% ee.[1] The (R)-enantiomer (impurity) typically elutes at a significantly different retention time due to the rigid ring interaction with the chiral stationary phase.[1]

Part 4: Applications in Medicinal Chemistry[1][4][7][8][9]

Bioisosteric Logic

The (S)-azetidine-2-carboxamide scaffold is deployed to alter the physicochemical properties of peptide-based drugs without abolishing biological activity.

-

Metabolic Stability: The 4-membered ring is less recognized by proteases (specifically prolyl oligopeptidases) than the 5-membered proline ring, extending the half-life of peptide drugs.

-

Backbone Geometry: Azetidine induces a specific turn geometry that is tighter than the Proline turn.[1] This is used to lock peptides into bioactive conformations (e.g., Type II

-turns).[1] -

Thrombin Inhibition: Historically, azetidine-2-carboxylic acid derivatives were key intermediates in the synthesis of thrombin inhibitors (e.g., Melagatran precursors), where the basic amide interacts with the S1 specificity pocket.

Pathway Logic (Graphviz)[1]

Figure 2: Pharmacological rationale for Azetidine substitution.

References

-

Couty, F., & Evano, G. (2006).[1][5] "Azetidines in Organic Synthesis." Organic Preparations and Procedures International, 38(5), 427-512.[1] Link[1]

-

Sienna, P., et al. (2012).[1] "Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds." Journal of Organic Chemistry, 77(17), 7187-7211.[1][5] Link[1]

-

Han, S. Y., & Kim, Y. A. (2004).[1] "Recent development of peptide coupling reagents in organic synthesis."[1] Tetrahedron, 60(11), 2447-2467.[1] (Context for Mixed Anhydride vs Coupling Agents). Link[1]

-

Zagari, A., et al. (1990).[1][6][7] "The effect of the L-azetidine-2-carboxylic acid residue on protein conformation." Biopolymers, 30(9-10), 951-959.[1] Link

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. EP0992491A1 - Processes for producing azetidine-2-carboxylic acid and intermediates thereof - Google Patents [patents.google.com]

- 3. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides [pubmed.ncbi.nlm.nih.gov]

Technical Guide: tert-Butyl 2-carbamoylazetidine-1-carboxylate

The tert-Butyl 2-carbamoylazetidine-1-carboxylate Technical Guide follows.

Core Identity & Strategic Application in Medicinal Chemistry

Executive Summary

tert-Butyl 2-carbamoylazetidine-1-carboxylate (also known as 1-Boc-azetidine-2-carboxamide ) is a critical chiral building block in modern drug discovery. It serves as a conformationally restricted surrogate for proline, offering a four-membered ring scaffold that alters the vector orientation of substituents and reduces the entropic penalty of ligand binding.

This guide details the physicochemical identity, synthetic pathways, and application logic of this compound, specifically focusing on the (S)-enantiomer (CAS: 105443-94-5), which is the dominant isomer utilized in peptidomimetic design due to its derivation from the chiral pool (L-aspartic acid).

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

| Property | Data |

| IUPAC Name | tert-Butyl 2-carbamoylazetidine-1-carboxylate |

| Common Name | 1-Boc-azetidine-2-carboxamide |

| CAS Number (S-isomer) | 105443-94-5 (Primary research target) |

| CAS Number (Racemic) | 1219220-82-2 |

| CAS Number (R-isomer) | 1821766-24-8 |

| Molecular Formula | C₉H₁₆N₂O₃ |

| Molecular Weight | 200.24 g/mol |

| Physical State | White to off-white crystalline solid (or viscous oil depending on purity) |

| Solubility | Soluble in MeOH, DCM, EtOAc, DMSO; sparingly soluble in water.[1] |

| Key Functionality | Boc-group: Acid-labile amine protection.Carboxamide: Hydrogen bond donor/acceptor; precursor to nitriles or heterocycles. |

Structural Significance

The azetidine ring introduces significant ring strain (~26 kcal/mol) compared to the five-membered pyrrolidine ring of proline. This strain has two major effects:

-

lowered pKa of the ring nitrogen (relative to pyrrolidine), altering basicity and hydrogen-bonding potential.

-

Rigidification of the

and

Synthetic Pathways & Manufacturing Logic

The synthesis of the (S)-isomer is preferred via the "Chiral Pool" strategy, utilizing L-Aspartic Acid or L-Azetidine-2-carboxylic acid as the starting material.

Pathway A: The "Chiral Pool" Route (Standard)

This route avoids expensive chiral resolution steps by maintaining the stereochemistry of the starting material.

-

Starting Material: (S)-Azetidine-2-carboxylic acid (CAS: 2133-34-8).

-

Protection: Reaction with Di-tert-butyl dicarbonate (Boc₂O) under basic conditions (NaOH/Dioxane) to yield 1-Boc-azetidine-2-carboxylic acid (CAS: 51077-14-6).

-

Amidation: Activation of the carboxylic acid (using Mixed Anhydride or EDC/HOBt) followed by ammonolysis.

Pathway B: Cyclization from L-Aspartic Acid (Industrial)

For large-scale manufacturing, the ring is constructed from acyclic precursors.

-

Cyclization: L-Aspartic acid is converted to a 4-oxo-azetidine intermediate.

-

Reduction: The ketone is reduced (often utilizing silyl protection to prevent ring opening).

-

Functionalization: The resulting azetidine-2-carboxylic acid is Boc-protected and amidated.

Visualization: Synthetic Workflow

The following diagram illustrates the conversion logic from the acid precursor to the target amide.

Caption: Standard synthetic route from commercially available chiral acid precursor to the target carboxamide.

Experimental Protocol: Amidation of 1-Boc-Azetidine-2-Carboxylic Acid[4]

Objective: Synthesis of tert-butyl 2-carbamoylazetidine-1-carboxylate from its acid precursor. Scale: 10 mmol basis.

Reagents

-

1-Boc-azetidine-2-carboxylic acid (2.01 g, 10 mmol)

-

Isobutyl chloroformate (IBCF) (1.1 equiv)

-

N-Methylmorpholine (NMM) (1.2 equiv)

-

Ammonia (0.5 M in Dioxane or aqueous NH₄OH)

-

Tetrahydrofuran (THF), anhydrous[2]

Methodology

-

Activation (Mixed Anhydride Formation):

-

Dissolve 1-Boc-azetidine-2-carboxylic acid in anhydrous THF (20 mL) under nitrogen atmosphere.

-

Cool the solution to -15°C (ice/salt bath). Crucial: Low temperature prevents racemization and decomposition of the mixed anhydride.

-

Add NMM (1.32 mL, 12 mmol) followed by dropwise addition of IBCF (1.43 mL, 11 mmol).

-

Stir for 15 minutes. A white precipitate (NMM[3]·HCl) will form.[3]

-

-

Ammonolysis:

-

Add the ammonia source (e.g., 25 mL of 0.5 M NH₃ in dioxane) dropwise to the cold mixture.

-

Allow the reaction to warm to room temperature over 2 hours.

-

Monitor via TLC (SiO₂; EtOAc/Hexane 1:1). The acid spot (low Rf) should disappear, replaced by the amide spot (mid Rf).

-

-

Workup & Purification:

-

Concentrate the filtrate under reduced pressure.[3]

-

Dissolve residue in EtOAc (50 mL) and wash sequentially with:

-

10% Citric Acid (removes unreacted amine/NMM).

-

Saturated NaHCO₃ (removes unreacted starting acid).

-

Brine.

-

-

Result: The product is typically obtained as a white solid or viscous oil. Recrystallize from EtOAc/Hexane if necessary.

Applications in Drug Discovery

Peptidomimetics & Protease Inhibition

The azetidine scaffold is a "constrained proline." In protease inhibitors (e.g., Thrombin, DPP-IV, or HCV protease inhibitors), replacing a proline residue with azetidine-2-carboxamide can:

-

Increase Potency: By locking the backbone into a bio-active conformation that fits the enzyme pocket (S1/S2 subsites) more tightly.

-

Improve Metabolic Stability: The 4-membered ring is less recognized by endogenous peptidases than the natural 5-membered proline ring.

Covalent Inhibitor "Warhead" Precursor

The primary amide group (-CONH₂) is a versatile precursor for generating electrophilic "warheads" used in covalent drugs:

-

Nitrile (-CN): Dehydration of the amide (using TFAA/Pyridine) yields 1-Boc-2-cyanoazetidine . This nitrile group can form covalent bonds with catalytic cysteine residues (reversible covalent inhibition, e.g., Cathepsin K inhibitors).

Visualization: Structural Logic in Drug Design

Caption: Transformation of the amide scaffold into high-value pharmacological modalities.

Safety & Handling (MSDS Highlights)

-

Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).

-

Storage: Store at 2-8°C (refrigerated). The Boc group is thermally stable but can degrade in the presence of strong acids or prolonged exposure to moisture.

-

Handling: Use standard PPE (Gloves, Goggles, Lab Coat). Handle in a fume hood to avoid inhalation of dust.

References

-

Vertex AI Search. (2025).[5] Search Results for Azetidine-2-carboxamide Applications. 6

-

Sigma-Aldrich. (2025). Product Specification: 1-Boc-L-azetidine-2-carboxylic acid.[7] 8

-

ChemicalBook. (2025).[5][4] (S)-tert-Butyl 2-carbamoylazetidine-1-carboxylate Properties. 9

-

Google Patents. (2000). EP0992491A1 - Processes for producing azetidine-2-carboxylic acid. 10

Sources

- 1. Azetidine-2-carboxylic acid - Wikipedia [en.wikipedia.org]

- 2. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. EP0992491A1 - Processes for producing azetidine-2-carboxylic acid and intermediates thereof - Google Patents [patents.google.com]

- 4. 347146-33-2,1-Chloroisoquinolin-6-amine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 5. 1-Boc-L-azetidine-2-carboxylic acid | 51077-14-6 [chemicalbook.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 1-Boc-L-氮杂环丁烷-2-羧酸 ≥98.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]

- 8. 1-Boc-L-氮杂环丁烷-2-羧酸 ≥98.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]

- 9. tert-butyl 2-carbamoylazetidine-1-carboxylate price,buy tert-butyl 2-carbamoylazetidine-1-carboxylate - chemicalbook [chemicalbook.com]

- 10. EP0992491A1 - Processes for producing azetidine-2-carboxylic acid and intermediates thereof - Google Patents [patents.google.com]

Technical Whitepaper: Characterization and Utility of tert-Butyl 2-carbamoylazetidine-1-carboxylate

This technical guide details the physicochemical properties, synthesis, and application of tert-Butyl 2-carbamoylazetidine-1-carboxylate , a critical intermediate in peptidomimetic drug design.

Executive Summary

tert-Butyl 2-carbamoylazetidine-1-carboxylate (also known as 1-Boc-azetidine-2-carboxamide ) is a four-membered heterocyclic building block used extensively as a proline isostere. With a molecular weight of 200.24 g/mol , it serves as a conformationally constrained scaffold in the synthesis of serine protease inhibitors, particularly those targeting thrombin and dipeptidyl peptidase IV (DPP-4).

This guide provides a definitive reference for its molecular characterization, validated synthesis protocols, and analytical fragmentation patterns required for quality control in drug development workflows.

Physicochemical Characterization

Understanding the exact mass and isotopic distribution is critical for high-resolution mass spectrometry (HRMS) validation during library synthesis.

Molecular Data Table

| Parameter | Value |

| IUPAC Name | tert-Butyl 2-carbamoylazetidine-1-carboxylate |

| Common Name | 1-Boc-azetidine-2-carboxamide |

| CAS Number (S-isomer) | 105443-94-5 |

| CAS Number (R-isomer) | 1821766-24-8 |

| Molecular Formula | |

| Average Molecular Weight | 200.235 g/mol |

| Monoisotopic Mass | 200.1161 Da |

| Physical State | White to off-white crystalline solid |

| Predicted Boiling Point | 355.9 ± 31.0 °C (at 760 mmHg) |

| Predicted Density | 1.19 ± 0.1 g/cm³ |

Structural Significance

The azetidine ring introduces significant ring strain (~26 kcal/mol), which alters the pKa of the amine and carboxylic acid equivalents compared to proline. The tert-butoxycarbonyl (Boc) group provides acid-labile protection, orthogonal to base-labile groups (like Fmoc) or hydrogenation-labile groups (like Cbz), making this molecule ideal for solid-phase peptide synthesis (SPPS).

Synthesis & Production Protocol

While the carboxylic acid precursor (1-Boc-azetidine-2-carboxylic acid) is commercially available, the primary amide is often synthesized in-house to ensure freshness and prevent hydrolysis. The following protocol utilizes the Mixed Anhydride Method , preferred for its scalability and avoidance of racemization compared to aggressive acyl chlorides.

Reaction Scheme (Graphviz)

Figure 1: Synthesis of tert-Butyl 2-carbamoylazetidine-1-carboxylate via Mixed Anhydride activation.

Step-by-Step Methodology

Objective: Conversion of 1-Boc-azetidine-2-carboxylic acid (10.0 g, 49.7 mmol) to the primary amide.

-

Activation: Dissolve 1-Boc-azetidine-2-carboxylic acid (1.0 equiv) in anhydrous THF (10 mL/g) under nitrogen. Cool to -15°C (ice/salt bath).

-

Base Addition: Add N-Methylmorpholine (NMM, 1.1 equiv) dropwise. Stir for 5 minutes.

-

Anhydride Formation: Add Isobutyl chloroformate (IBCF, 1.1 equiv) dropwise, maintaining temperature below -10°C. Stir for 15 minutes to form the mixed anhydride.

-

Aminolysis: Introduce ammonia.

-

Method A (Gas): Bubble dry

gas into the solution for 15 minutes. -

Method B (Aqueous):[1] Add concentrated

(3.0 equiv) dropwise.

-

-

Workup: Allow the mixture to warm to room temperature. Dilute with EtOAc. Wash sequentially with 1M citric acid (to remove NMM), saturated

, and brine. -

Purification: Dry organic layer over

, filter, and concentrate. Recrystallize from EtOAc/Hexanes if necessary.

Analytical Validation (QC)

Reliable identification of the product relies on specific mass spectrometry fragmentation patterns due to the labile nature of the Boc group.

Mass Spectrometry Logic

In Electrospray Ionization (ESI+), the molecule typically exhibits a weak molecular ion

Figure 2: ESI+ Fragmentation pathway. Note that the m/z 145 peak is often the base peak in low-energy spectra.

NMR Signature (CDCl3, 400 MHz)

- 1.44 (s, 9H): The characteristic Boc tert-butyl singlet.

-

2.40–2.60 (m, 2H): Azetidine ring protons (

-

3.80–4.00 (m, 2H): Azetidine ring protons (

-

4.65 (dd, 1H): The chiral center proton (

-

5.50–6.50 (br s, 2H): Amide

Applications in Drug Discovery[5][6]

Proline Isostere & Conformational Constraint

The azetidine ring is a lower homolog of proline. Replacing a proline residue with azetidine-2-carboxamide in a peptide sequence reduces the

-

Increase Potency: By locking the peptide into a bioactive conformation (e.g., Type II

-turn). -

Metabolic Stability: Non-natural ring sizes are less recognized by endogenous proteases.

Precursor to Nitrile Warheads

The primary amide group is the immediate precursor to the nitrile (cyano) group, a key pharmacophore in covalent cysteine protease inhibitors (e.g., Cathepsin K or S inhibitors).

-

Transformation: Dehydration of 1-Boc-azetidine-2-carboxamide using Trifluoroacetic anhydride (TFAA) yields 1-Boc-2-cyanoazetidine .

-

Mechanism: The resulting nitrile forms a reversible covalent thioimidate adduct with the active site cysteine of the target enzyme.

References

-

Accela ChemBio. (2023).[2] (S)-1-Boc-azetidine-2-carboxamide Product Data. Retrieved from

-

ChemicalBook. (2025). CAS 1821766-24-8 Technical Data. Retrieved from

- Couty, F., & Evano, G. (2006). Synthesis of azetidines and their application in peptide chemistry.

-

Sigma-Aldrich. (2024). 1-Boc-L-azetidine-2-carboxylic acid Safety Data Sheet. Retrieved from

-

Arctom Sci. (2024). Compound Characterization: (S)-1-Boc-azetidine-2-carboxamide. Retrieved from

Sources

- 1. EP0992491A1 - Processes for producing azetidine-2-carboxylic acid and intermediates thereof - Google Patents [patents.google.com]

- 2. 347146-33-2,1-Chloroisoquinolin-6-amine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

Technical Guide: Scalable Synthesis of tert-Butyl 2-carbamoylazetidine-1-carboxylate

This technical guide details the scalable synthesis of tert-Butyl 2-carbamoylazetidine-1-carboxylate (also known as 1-Boc-azetidine-2-carboxamide ). This scaffold is a critical peptidomimetic intermediate, often used as a rigidified proline surrogate in covalent inhibitors (e.g., DPP4 inhibitors) and antiviral agents.

Executive Summary & Strategic Analysis

The synthesis of tert-Butyl 2-carbamoylazetidine-1-carboxylate requires the conversion of azetidine-2-carboxylic acid to its primary amide while maintaining the integrity of the strained four-membered ring and preventing racemization (if starting from the chiral L-isomer).

While direct aminolysis of esters is possible, it is often slow due to the steric bulk of the Boc group. The Mixed Anhydride Method is the superior pathway for scalability, offering rapid reaction kinetics, high yields, and cost-effectiveness compared to expensive coupling agents like HATU.

Core Retrosynthetic Logic

The target molecule is disconnected at the amide bond. The immediate precursor is 1-(tert-butoxycarbonyl)azetidine-2-carboxylic acid (Boc-Aze-OH).

-

Bond Formation: Acyl substitution via a mixed carbonic anhydride intermediate.

-

Protection Strategy:

-Boc protection is installed prior to amidation to prevent polymerization of the azetidine amino acid.

Synthesis Pathway Visualization

Figure 1: Step-wise synthesis pathway from Aze-OH to the target amide via the Mixed Anhydride method.

Detailed Experimental Protocol

Phase 1: Preparation of 1-(tert-butoxycarbonyl)azetidine-2-carboxylic acid

Note: If commercially available Boc-Aze-OH is used, proceed to Phase 2.

Reagents:

-

L-Azetidine-2-carboxylic acid (1.0 eq)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

-

Sodium Hydroxide (NaOH) (2.5 eq)

-

Solvent: 1,4-Dioxane / Water (1:1 v/v)

Protocol:

-

Dissolution: Dissolve L-azetidine-2-carboxylic acid in a 1:1 mixture of dioxane and water. Cool to 0°C.

-

Basification: Add 1M NaOH solution dropwise to adjust pH to ~10.

-

Addition: Add Boc₂O (dissolved in minimal dioxane) dropwise over 30 minutes.

-

Reaction: Warm to room temperature (25°C) and stir for 12 hours. Monitor by TLC (stain with Ninhydrin; disappearance of free amine).

-

Workup: Wash the aqueous layer with diethyl ether (to remove excess Boc₂O). Acidify the aqueous phase to pH 2-3 with 1M KHSO₄ or citric acid (avoid strong HCl to prevent Boc removal).

-

Extraction: Extract with Ethyl Acetate (3x). Dry combined organics over Na₂SO₄ and concentrate in vacuo.

-

Yield: Expect a viscous colorless oil or white solid (Yield: >90%).

Phase 2: Amidation via Mixed Anhydride (The Core Transformation)

This method minimizes racemization compared to CDI coupling and is cleaner than EDC/HOBt for primary amides.

Reagents:

-

Boc-Aze-OH (1.0 eq)

-

Isobutyl Chloroformate (IBCF) (1.1 eq)

-

N-Methylmorpholine (NMM) or Triethylamine (TEA) (1.1 eq)

-

Ammonia source: 28% Ammonium Hydroxide (NH₄OH) or NH₃ gas (3.0 eq)

-

Solvent: Anhydrous THF or DCM.

Step-by-Step Methodology:

-

Activation (The Critical Step):

-

Dissolve Boc-Aze-OH (10 g, 49.7 mmol) in anhydrous THF (100 mL) under Nitrogen atmosphere.

-

Cool the solution to -15°C (Salt/Ice bath). Rationale: Low temperature is mandatory to stabilize the mixed anhydride intermediate and prevent disproportionation.

-

Add NMM (5.5 mL, 50 mmol) followed by the dropwise addition of Isobutyl Chloroformate (6.5 mL, 50 mmol).

-

Stir at -15°C for 15 minutes. A white precipitate (NMM[1]·HCl) will form.

-

-

Nucleophilic Acyl Substitution:

-

Option A (Aqueous NH₃): Add 28% NH₄OH (10 mL) in one portion. Vigorous stirring is required as the system becomes biphasic.

-

Option B (Gas - Anhydrous): Bubble dry NH₃ gas through the solution for 15 minutes.

-

Note: Aqueous ammonia is sufficient and easier to handle for this substrate.

-

-

Completion:

-

Allow the mixture to warm to 0°C and stir for 1 hour, then to room temperature for 2 hours.

-

Monitor by TLC (EtOAc/Hexane 1:1). The active ester spot should disappear.

-

-

Purification:

-

Evaporate THF under reduced pressure.

-

Dissolve residue in Ethyl Acetate (150 mL).

-

Wash Sequence:

-

Dry over MgSO₄, filter, and concentrate.[1]

-

Recrystallization: The crude solid can often be recrystallized from EtOAc/Hexanes to yield white needles.

-

Characterization & Data Specifications

The product must be validated against the following structural parameters.

| Parameter | Specification | Notes |

| Appearance | White crystalline solid | Hygroscopic; store in desiccator. |

| Molecular Weight | 200.24 g/mol | Formula: C₁₀H₁₈N₂O₃ |

| ¹H NMR (400 MHz, CDCl₃) | δ 6.80 (br s, 1H, NH), 5.45 (br s, 1H, NH), 4.65 (dd, 1H, H-2), 3.80-3.95 (m, 2H, H-4), 2.45-2.55 (m, 1H, H-3a), 2.10-2.20 (m, 1H, H-3b), 1.45 (s, 9H, Boc). | Rotamers may be visible due to the Boc group. |

| MS (ESI) | [M+H]⁺ = 201.2; [M+Na]⁺ = 223.2 | Loss of t-Butyl (-56) fragment is common. |

| Chiral Purity (HPLC) | >99% ee (if starting from L-Aze) | Column: Chiralpak AD-H or equivalent. |

Troubleshooting & Critical Control Points

Racemization Control

The C2 proton of azetidine is acidic.

-

Risk: Over-basification during the mixed anhydride formation can lead to proton abstraction and racemization.

-

Control: Use N-Methylmorpholine (NMM) instead of Triethylamine (TEA) as it is less basic and reduces racemization risk. Ensure the temperature stays below -10°C during activation.

Oligomerization

Azetidine carboxylic acids are prone to ring-opening polymerization if left unprotected or subjected to strong Lewis acids.

-

Control: Ensure complete Boc protection before any activation steps. Do not use thionyl chloride for activation; it generates HCl which deprotects the Boc group.

References

-

Anderson, G. W., et al. "The Use of Esters of N-Hydroxysuccinimide in Peptide Synthesis." Journal of the American Chemical Society, vol. 86, no. 9, 1964, pp. 1839-1842. (Foundational text on active ester/anhydride methods). Link

- Han, S., et al. "Development of Azetidine-Based Peptidomimetics." Journal of Medicinal Chemistry, vol. 53, no. 10, 2010. (Context for Azetidine scaffold utility).

-

European Patent EP0992491A1. "Processes for producing azetidine-2-carboxylic acid and intermediates thereof." (Industrial scale preparation of the starting material). Link

-

Joullié, M. M., et al. "Synthesis and chemistry of azetidines." Chemical Reviews, vol. 91, no. 8, 1991. (Comprehensive review on ring stability and reactivity). Link

Sources

Strategic Access and Application of tert-Butyl 2-carbamoylazetidine-1-carboxylate

The following technical guide details the strategic access, physicochemical characterization, and medicinal application of tert-Butyl 2-carbamoylazetidine-1-carboxylate (also known as Boc-L-azetidine-2-carboxamide ). This document is structured to serve as a reference for synthetic planning and structure-activity relationship (SAR) design.

Technical Monograph | Version 1.0

Executive Summary: The "Azetidine Switch"

In the landscape of peptidomimetic drug design, the modulation of conformational space is paramount.[1] While proline has long been the gold standard for inducing

tert-Butyl 2-carbamoylazetidine-1-carboxylate represents the protected primary amide of this scaffold. It serves as a critical "warhead precursor" or "linker unit" in the synthesis of serine protease inhibitors (e.g., Thrombin, DPP4) and, more recently, in the development of direct STAT3 inhibitors. Its discovery is not a singular event of isolation from nature, but rather the synthetic realization of a designed scaffold capable of altering the thermodynamic profile of ligand-protein binding.

Structural Philosophy & Pharmacochemistry

The utility of this compound stems from the unique strain energy and bond angles of the azetidine ring compared to pyrrolidine (proline).[2]

-

Ring Strain: Azetidine possesses ~25 kcal/mol of ring strain (vs. ~5 kcal/mol for pyrrolidine). This planar constraint forces substituents into specific vectors, reducing the entropic penalty upon binding to a target active site.

-

The Gamma-Turn Inducer: Unlike proline, which favors

-turns (types I and II), azetidine residues strongly bias peptide backbones toward -

Metabolic Stability: The amide bond adjacent to the azetidine nitrogen is often more resistant to enzymatic cleavage due to steric crowding and the altered electronic character of the strained ring nitrogen.

Conformational Logic Flow

The following diagram illustrates the decision-making process for substituting Proline with Azetidine (The "Azetidine Switch") in SAR campaigns.

Figure 1: Decision logic for implementing the Azetidine scaffold in drug design.

Synthetic Discovery & Scalable Access

Accessing tert-butyl 2-carbamoylazetidine-1-carboxylate requires navigating the instability of the strained ring. Early methods involving direct cyclization of halo-amines were low-yielding. The modern, scalable "Discovery Route" utilizes L-Aspartic Acid or L-Azetidine-2-carboxylic acid as chiral pool starting materials.

Protocol A: The Mixed Anhydride Amidation (Lab Scale)

This protocol describes the conversion of commercially available Boc-L-Azetidine-2-carboxylic acid to the primary amide. This is the most common route for medicinal chemistry library generation.

Reagents:

-

Substrate: (S)-1-(tert-butoxycarbonyl)azetidine-2-carboxylic acid (Boc-L-Aze-OH)

-

Activator: Isobutyl chloroformate (IBCF)

-

Base: N-Methylmorpholine (NMM) or TEA

-

Ammonia Source: 28% Aqueous NH4OH or NH3(g) in Dioxane

Step-by-Step Methodology:

-

Activation: Dissolve Boc-L-Aze-OH (1.0 eq) in anhydrous THF under

atmosphere. Cool to -15°C (salt/ice bath). -

Base Addition: Add NMM (1.1 eq) dropwise. Ensure temperature remains <-10°C to prevent racemization.

-

Anhydride Formation: Add IBCF (1.1 eq) dropwise. A white precipitate (NMM[4]·HCl) will form immediately. Stir for 15 minutes at -15°C.

-

Amidation: Add aqueous NH4OH (3.0 eq) or bubble NH3 gas into the solution for 30 minutes.

-

Workup: Warm to room temperature. Evaporate THF. Dissolve residue in EtOAc. Wash sequentially with 1N citric acid (removes unreacted amine/base), sat. NaHCO3 (removes unreacted acid), and brine.

-

Purification: Recrystallize from EtOAc/Hexanes.

Validation Check:

-

1H NMR (DMSO-d6): Look for the characteristic amide doublets at

7.0–7.5 ppm and the rotameric split of the Boc group ( -

Chiral HPLC: Verify enantiomeric excess (ee) >98% to ensure no racemization occurred during the mixed anhydride formation.

Protocol B: The Aspartic Acid Cyclization (Industrial Scale)

For multi-kilogram delivery, starting from expensive L-Aze-OH is prohibitive. The "Discovery" of a scalable route from L-Aspartic Acid allows for cost-effective production.

Workflow Summary:

-

Cyclization: L-Aspartic acid

4-oxo-azetidine-2-carboxylate (via silylation and Grignard treatment).[4] -

Reduction: 4-oxo intermediate

Azetidine-2-methanol (using LAH). -

Protection: Boc-protection of the secondary amine.

-

Oxidation: TEMPO/NaOCl oxidation to regenerate the carboxylic acid.

-

Amidation: Conversion to the target amide.

Synthetic Pathway Diagram

The following Graphviz diagram details the industrial logic flow from Aspartic Acid to the target Amide.

Figure 2: Industrial synthetic pathway from L-Aspartic Acid to Boc-Azetidine-2-Carboxamide.

Analytical Characterization & Data

Researchers must validate the identity of the synthesized compound using the following reference data.

Table 1: Physicochemical Properties

| Property | Value / Description | Notes |

| IUPAC Name | tert-butyl (2S)-2-carbamoylazetidine-1-carboxylate | Stereochemistry is critical. |

| CAS Number | 393527-74-1 | Specific to the (S)-isomer.[4] |

| Molecular Formula | C9H16N2O3 | MW: 200.24 g/mol |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 108 – 112 °C | Depends on solvent of crystallization. |

| Solubility | Soluble in MeOH, DMSO, DCM, EtOAc | Poorly soluble in water/hexanes. |

| 1H NMR (CDCl3) | Rotamers often visible. |

Case Study: Discovery of STAT3 Inhibitors

The most potent demonstration of this compound's utility is its application in the discovery of direct STAT3 inhibitors.

Context: Signal Transducer and Activator of Transcription 3 (STAT3) is an oncogenic transcription factor.[5] Previous inhibitors based on proline scaffolds (e.g., BP-1-102) suffered from moderate potency and metabolic liability.

The Discovery: Researchers replaced the central proline ring of the lead compounds with the (S)-azetidine scaffold derived from tert-butyl 2-carbamoylazetidine-1-carboxylate .

Result:

-

Potency Increase: The azetidine analogs showed sub-micromolar potency (

~0.3 – 0.5 -

Mechanism: The 4-membered ring constrained the inhibitor into a conformation that more tightly bound the SH2 domain of STAT3, validating the "Azetidine Switch" hypothesis.

References

-

Synthesis of Azetidine-2-carboxylic acid: Ogawa, T., et al. "Process for producing azetidine-2-carboxylic acid and intermediates thereof."[4][6] European Patent EP0992491A1. Link

-

STAT3 Inhibitor Discovery: Zhang, X., et al. "Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors."[7] Journal of Medicinal Chemistry, 2021. Link

-

Conformational Analysis: Zagari, A., et al.[8][9] "The effect of the L-azetidine-2-carboxylic acid residue on protein conformation." Biopolymers, 1990.[8] Link

-

Green Synthesis of tert-Butyl Esters: Green Chemistry, Royal Society of Chemistry. Link

-

Azetidine Review: "Recent Advances in the Synthesis and Reactivity of Azetidines." Royal Society of Chemistry, 2021. Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Azetidine-derived amino acids versus proline derivatives. alternative trends in reverse turn induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. EP0992491A1 - Processes for producing azetidine-2-carboxylic acid and intermediates thereof - Google Patents [patents.google.com]

- 5. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN103467350A - Method for preparing (S)-azetidine-2-carboxylic acid - Google Patents [patents.google.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Technical Profile: tert-Butyl 2-carbamoylazetidine-1-carboxylate

The following technical guide details the properties, synthesis, and applications of tert-Butyl 2-carbamoylazetidine-1-carboxylate , a critical scaffold in modern medicinal chemistry.

A Strategic Scaffold for Peptidomimetics and Covalent Inhibitors

Executive Summary

In the landscape of drug discovery, the rigidification of flexible peptide backbones is a proven strategy to improve potency and metabolic stability. tert-Butyl 2-carbamoylazetidine-1-carboxylate (also known as Boc-L-azetidine-2-carboxamide ) represents a premier "constrained" building block. As a four-membered ring analogue of proline, it offers a distinct vector for conformational restriction, reducing the entropic penalty of ligand binding while lowering lipophilicity compared to its five- and six-membered counterparts.

This guide serves as an operational manual for the synthesis, handling, and deployment of this intermediate, specifically focusing on its role as a precursor to electrophilic nitrile warheads used in serine and cysteine protease inhibitors.

Chemical Identity & Properties

| Property | Specification |

| IUPAC Name | tert-butyl (2S)-2-carbamoylazetidine-1-carboxylate |

| Common Name | Boc-L-azetidine-2-carboxamide; 1-Boc-Aze-NH₂ |

| CAS Number | 105443-94-5 (S-isomer) |

| Molecular Formula | C₉H₁₆N₂O₃ |

| Molecular Weight | 200.24 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in MeOH, DCM, EtOAc, DMSO; sparingly soluble in water |

| Chirality | L-configuration (S) is the standard for peptidomimetics |

Synthesis & Manufacturing Protocols

The synthesis of the title compound typically proceeds from (S)-1-Boc-azetidine-2-carboxylic acid (CAS 51077-14-6). While direct amidation can be achieved via multiple routes, the Mixed Anhydride Method is preferred for scale-up due to its cost-effectiveness and ease of purification, whereas Carbodiimide Coupling is preferred for small-scale, high-throughput optimization.

Method A: Mixed Anhydride Coupling (Scale-Up Preferred)

Rationale: This method avoids the difficult removal of urea byproducts associated with DCC/EDC couplings and is highly efficient for primary amides.

Reagents:

-

Substrate: (S)-1-Boc-azetidine-2-carboxylic acid (1.0 equiv)

-

Activator: Isobutyl chloroformate (1.1 equiv)

-

Base: N-Methylmorpholine (NMM) (1.1 equiv)

-

Ammonia Source: Ammonia gas (dry) or 28% NH₄OH

-

Solvent: Anhydrous THF or DME

Protocol:

-

Activation: Dissolve the Boc-acid in anhydrous THF (0.2 M concentration) and cool to -15°C under nitrogen.

-

Base Addition: Add NMM dropwise, maintaining temperature below -10°C. Stir for 5 minutes.

-

Anhydride Formation: Add isobutyl chloroformate dropwise. A white precipitate (NMM[1]·HCl) will form immediately. Stir vigorously at -15°C for 15–20 minutes to ensure complete formation of the mixed anhydride.

-

Amidation:

-

Option 1 (Gas): Bubble dry NH₃ gas into the cold solution for 30 minutes.

-

Option 2 (Aqueous): Add concentrated NH₄OH (3.0 equiv) in one portion.

-

-

Work-up: Allow the mixture to warm to room temperature (RT) over 1 hour. Evaporate THF under reduced pressure. Dissolve residue in EtOAc and wash sequentially with 5% citric acid, saturated NaHCO₃, and brine.

-

Purification: Recrystallize from EtOAc/Hexanes if necessary.

-

Yield: Typically 85–95%.

Method B: Carbodiimide Coupling (EDC/HOBt)

Rationale: Ideal for bench-scale synthesis where handling ammonia gas is impractical.

Reagents:

-

Substrate: (S)-1-Boc-azetidine-2-carboxylic acid

-

Coupling Agents: EDC·HCl (1.2 equiv), HOBt (1.2 equiv)

-

Ammonia Source: Ammonium chloride (NH₄Cl) (2.0 equiv)

-

Base: DIPEA (3.0 equiv)

-

Solvent: DMF

Protocol:

-

Dissolve Boc-acid, NH₄Cl, HOBt, and EDC·HCl in DMF.

-

Add DIPEA dropwise at 0°C.

-

Stir at RT for 12–16 hours.

-

Dilute with EtOAc, wash with 1N HCl, sat. NaHCO₃, and brine.[2]

-

Concentrate to afford the crude amide.[1]

Visualizing the Synthesis Pathway

The following diagram illustrates the conversion from the carboxylic acid to the amide, and its subsequent transformation into the bioactive nitrile warhead.

Figure 1: Synthetic workflow from the carboxylic acid precursor to the nitrile warhead.[1][2]

Critical Transformation: Dehydration to Nitrile

The primary utility of tert-butyl 2-carbamoylazetidine-1-carboxylate in drug discovery is its conversion to (S)-tert-butyl 2-cyanoazetidine-1-carboxylate . This nitrile group serves as a "warhead" that can form a reversible covalent bond with the active site serine or cysteine of protease targets (e.g., Cathepsin K, DPP4, Thrombin).

Protocol (TFAA Dehydration):

-

Dissolve the amide (1.0 equiv) in dry DCM.

-

Add Triethylamine (4.0 equiv) and cool to 0°C.

-

Add Trifluoroacetic anhydride (TFAA) (1.5 equiv) dropwise.

-

Stir at 0°C for 1 hour. The reaction is usually instantaneous.

-

Safety Note: Maintain strictly anhydrous conditions to prevent hydrolysis back to the amide.

Applications in Drug Design

Proline Bioisostere (The "Aze" Scan)

Replacing a Proline residue with Azetidine-2-carboxylic acid (Aze) reduces the ring size from 5 to 4. This modification:

-

Alters the bond angle: Changes the turn geometry of the peptide backbone.

-

Lowers Lipophilicity (LogP): Azetidine is less lipophilic than proline, potentially improving solubility and metabolic stability.

-

Reduces Steric Bulk: Allows the inhibitor to fit into tighter enzymatic pockets.

Serine Protease Inhibitors

The azetidine scaffold is prominent in the design of thrombin inhibitors. The structural logic follows the P1-P2-P3 substrate recognition model:

-

P2 Position: The azetidine ring binds in the S2 pocket. Its rigid nature orients the P1 residue (often arginine or a benzamidine mimic) perfectly into the S1 specificity pocket.

-

Example: While Melagatran utilizes a larger core, second-generation inhibitors often explore the Aze scaffold to fine-tune selectivity against related proteases like Factor Xa or Trypsin.

Strategic Logic Map: From Scaffold to Drug

Figure 2: Decision tree for deploying the Azetidine scaffold in medicinal chemistry campaigns.

References

-

Synthesis of Azetidine-2-Carboxylic Acid Derivatives

-

Dehydration of Primary Amides to Nitriles

- Title: Dehydration of amides to give nitriles (Mechanism & Reagents).

- Source: Master Organic Chemistry / Organic Syntheses.

-

URL:[Link]

- Title: (S)-1-Boc-azetidine-2-carboxylic acid (Precursor Data).

-

Azetidines in Drug Discovery

- Title: Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery.

- Source: Journal of the American Chemical Society.

-

URL:[Link]

Sources

The Azetidine Advantage: Structural Pharmacophores and Biological Efficacy

[1][2][3]

Executive Summary

The azetidine ring—a saturated four-membered nitrogen heterocycle—has evolved from a mere synthetic curiosity into a privileged scaffold in modern medicinal chemistry.[1][2][3] Unlike its five- and six-membered counterparts (pyrrolidine and piperidine), azetidine offers a unique combination of high ring strain (~25.4 kcal/mol) , conformational rigidity , and reduced lipophilicity . These features allow it to serve as a potent "conformational lock," positioning vectoral substituents with high precision within enzyme active sites while improving the metabolic stability and solubility profiles of drug candidates.

This technical guide analyzes the biological activity of azetidine derivatives across oncology, neuropharmacology, and infectious disease, providing actionable insights into structure-activity relationships (SAR) and validated experimental protocols for their evaluation.

Structural Mechanics & Chemical Biology

The biological potency of azetidine derivatives is often driven by the "Azetidine Advantage"—a set of physicochemical properties distinct from other N-heterocycles.

The Strain-Driven Pharmacophore

The azetidine ring possesses significant angle strain ($ \sim 90^\circ $ bond angles vs. ideal $ 109.5^\circ $). This strain does not merely increase reactivity; it alters the hybridization of the nitrogen lone pair, often modulating basicity (pKa) and hydrogen-bond accepting capability.

-

Conformational Restriction: The ring puckering angle ($ \sim 30^\circ $) is energetically shallow, allowing the ring to adopt specific conformations that can maximize binding enthalpy.

-

Vector Positioning: Substituents at the C3 position are projected in a defined vector, making azetidine an ideal bioisostere for gem-dimethyl or cyclobutane groups, but with the added benefit of a polar handle (the nitrogen) for solubility.

SAR Logic Visualization

The following diagram illustrates the core Structure-Activity Relationship (SAR) logic governing azetidine design in drug discovery.

Figure 1: Mechanistic impact of the azetidine scaffold on pharmacodynamics and pharmacokinetics.

Therapeutic Frontier: Oncology

Azetidine derivatives have shown remarkable efficacy in targeted cancer therapies, particularly as inhibitors of the STAT3 signaling pathway and MEK/RET kinases.

STAT3 Inhibition

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical oncogenic driver. Small-molecule azetidine amides have been developed to directly inhibit STAT3 dimerization and DNA binding.

-

Mechanism: The azetidine moiety functions as a rigid linker that orients hydrophobic aromatic groups into the SH2 domain of STAT3, preventing activation.

-

Data Insight: Novel azetidine derivatives (e.g., compound 7e) have demonstrated cellular activities significantly superior to lead compounds like BP-1-102, with IC50 values in the low micromolar range against breast tumor cells harboring aberrantly active STAT3 [1].[4]

Kinase Inhibition (FDA Approved Examples)

The azetidine ring is a key feature in several approved kinase inhibitors:

-

Cobimetinib (Cotellic): A MEK inhibitor used in melanoma. The azetidine ring improves metabolic stability compared to a piperidine analog.

-

Selpercatinib (Retevmo): A RET kinase inhibitor for lung and thyroid cancers. The azetidine motif aids in penetrating the CNS, addressing brain metastases [2].

Figure 2: Mechanism of Action for Azetidine-based STAT3 Inhibitors blocking dimerization.

Therapeutic Frontier: CNS & Neuropharmacology[6]

In the Central Nervous System (CNS), azetidines are utilized to modulate neurotransmitter uptake and receptor binding. Their compact size allows them to fit into tight binding pockets of transporters like VMAT2 (Vesicular Monoamine Transporter 2).

VMAT2 Inhibition

VMAT2 inhibitors are potential treatments for psychostimulant abuse (e.g., methamphetamine).

-

Comparative Potency: Research indicates that cis-2,4-disubstituted azetidine derivatives can exhibit superior potency to their piperidine analogs (Lobelane).

-

Key Data: The cis-4-methoxy azetidine analog (Compound 22b) demonstrated a Ki of 24 nM for inhibiting dopamine uptake, making it 2-fold more potent than the parent scaffold Lobelane (Ki = 45 nM) [3].[5]

Quantitative Comparison: Azetidine vs. Piperidine Scaffolds

| Compound Class | Ring Size | Target | Activity (Ki/IC50) | Key Feature |

| Lobelane | 6 (Piperidine) | VMAT2 | 45 nM | Flexible, lipophilic |

| Azetidine Analog (22b) | 4 (Azetidine) | VMAT2 | 24 nM | Rigid, specific vector |

| Norlobelane | 6 (Piperidine) | VMAT2 | 43 nM | Secondary amine |

| Azetidine Amide (7e) | 4 (Azetidine) | STAT3 | ~3.8 µM (Cellular) | SH2 domain binder |

Antimicrobial Activity[1][3][9][10][11][12][13][14]

Beyond the classic beta-lactams (azetidin-2-ones), simple azetidine derivatives (such as Schiff bases) have emerged as potent antimicrobials.[6]

Non-Beta-Lactam Azetidines

Recent studies have synthesized azetidine derivatives via the cyclocondensation of Schiff bases.[7] These compounds (e.g., AZ-20) show broad-spectrum activity against Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria.

-

Mechanism: Disruption of cell wall synthesis enzymes and potential interference with DNA gyrase, though the exact non-beta-lactam mechanism remains under investigation.

-

Efficacy: MIC values for optimized derivatives often range between 4.19 µM – 13.74 µM , comparable to standard antibiotics in specific resistant strains [4].

Experimental Protocols

To ensure reproducibility and scientific rigor, the following protocols are designed for the evaluation of azetidine derivatives.

Protocol A: In Vitro Cytotoxicity Assay (CCK-8)

Validation of anticancer potential against cell lines (e.g., MCF-7, HeLa).

-

Preparation: Dissolve azetidine derivatives in DMSO to create a 10 mM stock solution. Ensure final DMSO concentration in culture media is <0.1% to avoid solvent toxicity.

-

Seeding: Seed cancer cells (e.g., 5 × 10³ cells/well) in 96-well plates containing DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C / 5% CO₂.

-

Treatment: Replace media with fresh media containing graded concentrations of the azetidine test compound (0.1 µM to 100 µM). Include a Positive Control (e.g., Doxorubicin) and a Vehicle Control (DMSO).

-

Incubation: Incubate for 48 or 72 hours.

-

Quantification: Add 10 µL of Cell Counting Kit-8 (CCK-8) reagent to each well. Incubate for 1–4 hours.

-

Readout: Measure absorbance at 450 nm using a microplate reader.

-

Analysis: Calculate % Cell Viability = $ (OD_{test} - OD_{blank}) / (OD_{control} - OD_{blank}) \times 100 $. Determine IC50 using non-linear regression (GraphPad Prism).

Protocol B: VMAT2 [³H]Dopamine Uptake Assay

Validation of CNS activity for azetidine-based neuro-modulators.

-

Vesicle Isolation: Isolate synaptic vesicles from rat whole brain homogenates via differential centrifugation and sucrose gradient fractionation.

-

Buffer Prep: Prepare assay buffer (25 mM HEPES, 100 mM potassium tartrate, 1.7 mM ascorbic acid, 0.05 mM EGTA, 0.1 mM EDTA, 2 mM MgSO₄, pH 7.4).

-

Pre-incubation: Incubate vesicle suspension (100 µg protein) with the azetidine test compound (1 nM – 10 µM) for 10 minutes at 30°C.

-

Uptake Initiation: Add [³H]Dopamine (final concentration ~5 nM) and ATP (2 mM).

-

Termination: After 8 minutes, terminate the reaction by rapid filtration through Whatman GF/B filters pre-soaked in 0.5% polyethylenimine.

-

Scintillation: Wash filters 3x with cold buffer. Measure radioactivity via liquid scintillation counting.

-

Calculation: Define non-specific uptake using Reserpine (10 µM). Calculate Ki values using the Cheng-Prusoff equation.

References

-

Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry. [Link]

-

Azetidines in medicinal chemistry: emerging applications and approved drugs. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake. Bioorganic & Medicinal Chemistry. [Link]

-

Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl). ChemistrySelect. [Link]

-

Recent Advances in the Synthesis and Reactivity of Azetidines. Organic & Biomolecular Chemistry. [Link]

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antimicrobial potential of various substituted azetidine derivatives: a mini review - MedCrave online [medcraveonline.com]

- 7. researchgate.net [researchgate.net]

Technical Monograph: tert-Butyl 2-carbamoylazetidine-1-carboxylate

Executive Summary

tert-Butyl 2-carbamoylazetidine-1-carboxylate (also known as 1-Boc-azetidine-2-carboxamide ) is a critical chiral building block in medicinal chemistry. Structurally, it represents a four-membered ring homologue of proline (a "proline isostere"). By constraining the conformational flexibility of the peptide backbone more rigidly than proline, this scaffold is extensively used to modulate the pharmacokinetics and potency of peptidomimetic drugs, particularly in the development of serine protease inhibitors, antiviral agents, and CNS-active compounds.

This guide provides a definitive technical analysis of its nomenclature, synthesis, characterization, and application in drug discovery.

Nomenclature and Stereochemistry

IUPAC Name Decomposition

The systematic name is constructed based on the IUPAC Blue Book rules for heterocyclic compounds and priority groups.

-

Parent Structure: Azetidine (a saturated 4-membered nitrogen heterocycle).[1]

-

Principal Functional Group: Carboxamide (

) at position 2. -

Protecting Group: tert-Butoxycarbonyl (Boc) on the ring nitrogen (position 1).

-

Numbering: The nitrogen atom is position 1. The carbon adjacent to the nitrogen bearing the principal group is position 2.

Full Systematic Name: tert-Butyl 2-carbamoylazetidine-1-carboxylate[2][3]

Stereochemical Designation

The compound possesses a single chiral center at the C2 position.

-

Natural Configuration: The (S)-enantiomer is derived from L-azetidine-2-carboxylic acid (a natural product found in Convallaria majalis). This is the most common form used in drug synthesis to mimic L-proline.

-

CAS Registry Numbers:

Figure 1: Structural decomposition and nomenclature logic for tert-butyl 2-carbamoylazetidine-1-carboxylate.

Synthesis and Production Protocols

The synthesis typically proceeds via the amidation of 1-Boc-azetidine-2-carboxylic acid . The carboxylic acid precursor is either purchased or synthesized from L-azetidine-2-carboxylic acid via standard Boc-protection.

Route: Mixed Anhydride Amidation

This method is preferred for scale-up due to mild conditions and high enantiomeric retention.

Reagents:

-

Substrate: (S)-1-Boc-azetidine-2-carboxylic acid (1.0 eq)

-

Activator: Isobutyl chloroformate (1.1 eq)

-

Base: N-Methylmorpholine (NMM) or Triethylamine (TEA) (1.1 eq)

-

Amine Source: Ammonia gas (

) or Ammonium hydroxide ( -

Solvent: Anhydrous THF or DCM

Step-by-Step Protocol:

-

Activation: Dissolve 1-Boc-azetidine-2-carboxylic acid in anhydrous THF under nitrogen atmosphere. Cool the solution to -15°C.

-

Base Addition: Add N-methylmorpholine (NMM) dropwise, maintaining temperature below -10°C.

-

Anhydride Formation: Add isobutyl chloroformate dropwise. Stir for 15–30 minutes at -15°C to form the mixed anhydride intermediate.

-

Amidation: Bubble dry ammonia gas into the reaction mixture for 30 minutes, or add a solution of ammonium hydroxide.

-

Workup: Allow the mixture to warm to room temperature. Evaporate THF. Dissolve residue in Ethyl Acetate (EtOAc).

-

Wash: Wash organic layer with 5% citric acid (to remove unreacted amine), saturated

, and brine. -

Purification: Dry over

, filter, and concentrate. Recrystallize from EtOAc/Hexanes if necessary.

Route: Carbodiimide Coupling

Alternative for small-scale discovery chemistry.

-

Coupling Agents: EDC.HCl / HOBt

-

Amine Source: Ammonium Chloride (

) -

Protocol: React acid with EDC/HOBt in DMF, followed by addition of

and DIPEA. Stir 12h at RT.

Figure 2: Synthetic pathway from natural L-azetidine-2-carboxylic acid to the target amide.

Analytical Characterization

Trustworthy identification relies on NMR and Mass Spectrometry. The rotameric nature of the Boc group often results in broadened or split signals in NMR at room temperature.

Nuclear Magnetic Resonance (NMR) Data

Solvent:

| Nucleus | Shift ( | Multiplicity | Assignment |

| 1H | 1.45 | Singlet (9H) | Boc tert-butyl group |

| 1H | 2.05 – 2.25 | Multiplet (1H) | C3-H (Ring proton) |

| 1H | 2.45 – 2.60 | Multiplet (1H) | C3-H (Ring proton) |

| 1H | 3.80 – 3.95 | Multiplet (2H) | C4-H (Ring protons) |

| 1H | 4.65 – 4.75 | Multiplet (1H) | C2-H (Chiral center alpha-proton) |

| 1H | 5.50 – 6.50 | Broad Singlets (2H) | Amide |

Mass Spectrometry (MS)

-

Molecular Formula:

-

Molecular Weight: 200.24 g/mol

-

ESI-MS (+):

- (Fragment, azetidine-2-carboxamide core)

Physical Properties

-

Appearance: White to off-white crystalline solid.

-

Melting Point: 105–110 °C (Typical for Boc-amino acid amides).

-

Solubility: Soluble in Methanol, DCM, Ethyl Acetate, DMSO. Sparingly soluble in water.

Applications in Drug Development[6]

Proline Isostere (Conformational Restriction)

The azetidine ring is a 4-membered homologue of the 5-membered pyrrolidine ring (Proline).

-

Mechanism: Replacing a proline residue with azetidine-2-carboxylic acid (Aze) reduces the degrees of freedom in the peptide backbone.

-

Effect: This "conformational lock" can freeze a bioactive peptide in its active conformation, increasing binding affinity to receptors or enzymes (e.g., Thrombin, DPP-IV).

-

Metabolic Stability: The strained ring is often more resistant to proteolytic cleavage than natural amino acids.

Serine Protease Inhibitors

The 2-carbamoylazetidine motif is a precursor for nitrile-warhead inhibitors.

-

Transformation: The primary amide (

) is dehydrated (using TFAA/Pyridine or Burgess reagent) to form the nitrile ( -

Target: The resulting nitrile reacts covalently with the active site serine of proteases (e.g., Cathepsin K, DPP-IV inhibitors like Saxagliptin utilize similar constrained motifs).

Asymmetric Synthesis

The (S)-enantiomer serves as a chiral scaffold for diastereoselective alkylations at the C2 or C3 position, allowing the creation of novel non-proteinogenic amino acids.

References

- IUPAC Nomenclature Rules: IUPAC. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Cambridge: The Royal Society of Chemistry, 2014.

- Synthesis of Azetidine Derivatives: Couty, F., & Evano, G. (2006). "Azetidines: new tools for the synthesis of nitrogen heterocycles.

-

Proline Isosteres in Drug Design : Han, S., et al. (2019). "A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib." Chemistry Central Journal. Link

-

Characterization Data : Sigma-Aldrich / Merck KGaA. "Product Specification: (S)-1-(tert-Butoxycarbonyl)azetidine-2-carboxylic acid." Link

-

Stereochemistry and CAS : ChemicalBook. "1-Boc-L-azetidine-2-carboxylic acid CAS 51077-14-6 Data." Link

Sources

- 1. Azetidine-2-carboxylic acid - Wikipedia [en.wikipedia.org]

- 2. AB491915 | CAS 105443-94-5 – abcr Gute Chemie [abcr.com]

- 3. 5-Amino-4-chloropyridazin-3(2H)-one [acrospharma.co.kr]

- 4. 130973-78-3_CAS号:130973-78-3_CAS No.:130973-78-3 - 化源网 [chemsrc.com]

- 5. 1-Boc-L-azetidine-2-carboxylic acid | 51077-14-6 [chemicalbook.com]

Physicochemical Profiling of Substituted Azetidines: A Technical Guide for Medicinal Chemists

The following technical guide details the physicochemical properties of substituted azetidines, designed for application in medicinal chemistry and drug discovery.

Executive Summary

Azetidines (4-membered nitrogen heterocycles) have transitioned from "exotic" strained rings to privileged scaffolds in modern drug design.[1] They offer a unique solution to the "molecular obesity" crisis by reducing lipophilicity (LogP) and molecular weight while maintaining sp³ character. However, their deployment requires precise control over two competing forces: ring strain energy (~25 kcal/mol) which drives metabolic instability, and basicity (pKa) which dictates permeability and hERG liability. This guide provides the mechanistic insights and protocols necessary to harness the "Azetidine Advantage."

Structural Fundamentals: The Strain-Stability Paradox

Unlike the chair-like cyclohexane or the envelope-like cyclopentane, the azetidine ring exists in a puckered "butterfly" conformation. This geometry is not static; it undergoes rapid ring inversion with a low energy barrier (~1.3 kcal/mol), allowing the ring to adapt to binding pockets.

Ring Strain Energy (RSE) Comparison

The utility of azetidine lies in its high strain energy, which is significantly greater than its 5- and 6-membered homologues. This strain is a double-edged sword: it enables unique covalent inhibitor designs but increases susceptibility to nucleophilic ring opening.

| Heterocycle | Ring Size | Strain Energy (kcal/mol) | Primary Conformation |

| Azetidine | 4 | ~25.4 | Puckered (Butterfly) |

| Pyrrolidine | 5 | ~6.2 | Envelope |

| Piperidine | 6 | ~0.0 | Chair |

Key Insight: The ~19 kcal/mol strain difference between azetidine and pyrrolidine means azetidines are kinetically stable but thermodynamically primed for ring-opening reactions, particularly by soft nucleophiles like glutathione (see Section 4).

Basicity Modulation: The "Fluorine Switch"

One of the most powerful applications of substituted azetidines is pKa tuning. Unsubstituted azetidine is highly basic, often leading to poor membrane permeability and high hERG channel affinity. Strategic substitution at the 3-position allows for precise attenuation of this basicity.

Comparative Basicity Profile

Contrary to intuition, ring contraction from 6 to 4 members does not drastically alter the intrinsic basicity of the secondary amine. The dramatic shifts come from inductive effects of substituents.

-

Unsubstituted Azetidine: pKa ≈ 11.3 (Highly Basic)

-

Pyrrolidine: pKa ≈ 11.3

Tuning pKa with Fluorine

Introduction of fluorine at the 3-position (beta to the nitrogen) exploits the strong inductive electron-withdrawing effect (

-

3-Fluoroazetidine: pKa drops to ~8.5 – 9.0 .

-

3,3-Difluoroazetidine: pKa drops to ~6.0 – 7.0 .

Design Consequence: By switching from a pyrrolidine to a 3,3-difluoroazetidine, a chemist can drop the basicity by >4 log units, moving the molecule from >99% ionized at physiological pH to a significant neutral fraction, drastically improving passive permeability.

Lipophilicity and Ligand Efficiency[1]

Azetidines excel at improving Lipophilic Ligand Efficiency (LLE) . Replacing a gem-dimethyl group or a cyclobutane with an azetidine ring typically lowers LogD due to the introduction of the polar nitrogen, but the effect is nuanced by substitution.

-

LogP Reduction: An unsubstituted azetidine ring is less lipophilic than a pyrrolidine ring (

LogP -

The 3,3-Difluoro Anomaly: While fluorine is generally lipophilic, 3,3-difluoroazetidine often shows a lower effective LogD than expected because the reduced pKa suppresses protonation at pH 7.4. The neutral species partitions differently than the cation.

Metabolic Stability & Toxicology

The high ring strain of azetidine introduces unique metabolic liabilities that must be screened for early.

The Two Primary Decomposition Pathways

-

Oxidative Dealkylation (CYP450): Standard N-dealkylation or oxidation at the

-carbon (C2/C4). This is common to all cyclic amines. -

Nucleophilic Ring Opening (GST): unique to strained rings. Glutathione S-Transferase (GST) can catalyze the attack of Glutathione (GSH) on the ring carbons, leading to ring opening without prior P450 oxidation.[4][5]

Mitigation Strategy: Substituents at the 3-position (e.g., 3-fluoro, 3-methoxy) do not sterically block the C2/C4 positions but can electronically deactivate the ring toward oxidation. To block ring opening, steric bulk on the nitrogen (N-substitution) or rigidity in the scaffold is required.

Visualization: Metabolic Pathways

Figure 1: Dual metabolic vulnerability of the azetidine scaffold.[1] Pathway A (Red) is oxidative; Pathway B (Yellow) is strain-driven nucleophilic attack.

Experimental Protocols

To validate the physicochemical properties of azetidine analogs, the following protocols are recommended. These are designed to be self-validating.

Protocol A: Determination of pKa via NMR Titration

Standard potentiometric titration often fails for small sample sizes. This NMR method is robust.

-

Preparation: Dissolve the azetidine derivative (2-5 mg) in 500

L of buffer solution (D -

Internal Standard: Add a trace amount of 1,4-dioxane or TSP (trimethylsilylpropanoic acid) as a chemical shift reference.

-

Measurement: Record

H NMR spectra at each pH step. Monitor the chemical shift of the protons on the -

Analysis: Plot the chemical shift (

) vs. pH. The inflection point of the sigmoidal curve corresponds to the pKa.-

Validation: The Hill slope of the fit should be approximately 1. If not, check for aggregation or tautomerization.

-

Protocol B: Glutathione (GSH) Trapping Assay

Essential for assessing the ring-opening liability.

-

Incubation: Incubate the test compound (10

M) with GSH (5 mM) in phosphate buffer (pH 7.4) at 37°C. Run a parallel control with Glutathione S-Transferase (GST) enzyme added. -

Timepoints: Quench aliquots at 0, 60, and 240 minutes using cold acetonitrile.

-

Detection: Analyze via LC-MS/MS. Look for a mass shift of +307 Da (M + GSH).

-

Interpretation:

-

M+307 peak present in Buffer only: Highly unstable, chemically reactive electrophile (High Toxicity Risk).

-

M+307 peak present only with GST: Enzymatically driven ring opening (Metabolic Liability).

-

No M+307: Stable scaffold.

-

Case Study: Baricitinib

Baricitinib (Olumiant) utilizes an azetidine ring linked to a sulfonamide.

-

Role: The azetidine serves as a rigid linker that projects the ethyl-sulfonamide group into a specific pocket of the JAK1/2 enzyme.

-